Cas no 99552-28-0 (11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI))

11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI) structure
99552-28-0 structure
Nome del prodotto:11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI)
Numero CAS:99552-28-0
MF:C25H28O11
MW:504.483228683472
CID:805195
PubChem ID:196603

11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI)
    • 11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-m
    • bipinnatin A
    • 11,16,18,19-Tetraoxapentacyclo(12.2.2.16,9.01,15.010,12)nonadeca-6,8-diene-4-acetic acid, 2,5-bis(acetyloxy)-7,12-dimethyl-alpha-methylene-17-oxo-, methyl ester, (1S-(1R*,2R*,4S*,5S*,10R*,12R*,14S*,15S*))-
    • Methyl 2-[2,5-bis(acetyloxy)-7,12-dimethyl-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-4-yl]prop-2-enoate
    • 99552-28-0
    • DTXSID90912628
    • Inchi: InChI=1S/C25H28O11/c1-10-7-15-20-24(5,35-20)9-16-21-25(36-21,23(29)34-16)17(31-12(3)26)8-14(11(2)22(28)30-6)19(18(10)33-15)32-13(4)27/h7,14,16-17,19-21H,2,8-9H2,1,3-6H3/t14-,16-,17+,19-,20?,21?,24?,25?/m1/s1
    • Chiave InChI: SETTUTVEWZFWRZ-RTNZLAPYSA-N
    • Sorrisi: CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C

Proprietà calcolate

  • Massa esatta: 504.163
  • Massa monoisotopica: 504.163
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 7
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 143A^2

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 630.8°C at 760 mmHg
  • Punto di infiammabilità: 335.3°C
  • Indice di rifrazione: 1.569

11,16,18,19-Tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-diene-4-aceticacid, 2,5-bis(acetyloxy)-7,12-dimethyl-a-methylene-17-oxo-, methyl ester, (1S,2S,4R,5R,10S,12S,14R,15R)-(9CI) Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd